

Application Notes and Protocols for DiO as a Lipophilic Molecular Probe

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DiO (3,3'-Dioctadecyloxacarbocyanine perchlorate), also known as DiOC18(3), is a lipophilic carbocyanine dye widely utilized as a fluorescent molecular probe.[1][2] Its principle lies in its ability to intercalate into the lipid bilayers of cell membranes, where it diffuses laterally to stain the entire cell surface.[1][2] This property makes DiO an invaluable tool for a variety of applications in cell biology, neuroscience, and drug development, particularly for tracking cells, studying cell-cell interactions, and labeling lipoproteins.[1] DiO is characterized by its green fluorescence, typically with an excitation maximum around 484 nm and an emission maximum at 501 nm, making it compatible with standard FITC filter sets.[1]

Physicochemical and Spectroscopic Properties

Quantitative data for DiO is summarized in the table below for easy reference and comparison.



Property	Value	Reference		
Chemical Name	3,3'- Dioctadecyloxacarbocyanine perchlorate			
Molecular Formula	C53H85CIN2O6			
Molecular Weight	881.72 g/mol			
Excitation Maximum	~484 nm	[1]		
Emission Maximum	~501 nm	[1]		
Solubility	Soluble in DMF, DMSO, and ethanol	[1][3]		
Storage	Store at -20°C, protected from light and moisture	[1]		

Applications in Research and Drug Development

DiO's utility as a molecular probe extends to several key experimental areas:

- Neuronal Tracing: DiO is extensively used for both anterograde and retrograde tracing of neurons in living and fixed tissues.[1]
- Cell Tracking: Its stable membrane integration allows for long-term tracking of cell migration and proliferation in development and transplantation studies.[3][4] The duration of tracking can range from a few hours to several weeks, depending on cell viability and culture conditions.[4]
- Cell-Cell Interactions: DiO is employed to study cell-cell fusion, adhesion, and intercellular contact.[3][5]
- Lipoprotein Labeling: The lipophilic nature of DiO makes it suitable for labeling lipoproteins for studies on their cellular uptake and metabolism.[1][2]
- Membrane Dynamics: In conjunction with techniques like Fluorescence Recovery After Photobleaching (FRAP), DiO can be used to study lipid diffusion in membranes.[3]



Experimental Protocols Protocol 1: General Staining of Live Cells in Culture

This protocol provides a general procedure for staining live, adherent, or suspension cells with DiO.

Materials:

- DiO (solid)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Complete cell culture medium (with and without Fetal Bovine Serum FBS)
- Fluorescence microscope with a FITC filter set

Procedure:

- Preparation of DiO Stock Solution (1 mM):
 - Dissolve the solid DiO in DMF or DMSO to a final concentration of 1 mM.[1] DMF is often preferred for DiO.[1][3]
 - Store the stock solution at -20°C, protected from light. The stock solution is stable for up to 6 months.[1]
- Preparation of DiO Staining Solution (1 μg/mL):
 - Dilute the DiO stock solution in a culture medium without FBS to a final concentration of 1
 μg/mL.[4]
 - Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal concentration.
- Cell Preparation:



- Culture cells to the desired confluency in a suitable culture dish.[4]
- Gently wash the cells once or twice with PBS to remove any residual medium.[4]
- Staining:
 - Add the DiO staining solution to the cells.[4]
 - Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[4] The incubation time may need optimization.
- · Washing:
 - Remove the staining solution and wash the cells twice with PBS to remove any excess DiO.[4]
- · Imaging:
 - Add fresh, complete culture medium to the cells.
 - Observe the stained cells using a fluorescence microscope with excitation around 488 nm and an emission filter in the 500-550 nm range.[4]

Protocol 2: Staining of Fixed Tissues or Cells

This protocol is for staining cells or tissues that have been previously fixed.

Materials:

- DiO stock solution (1 mM in DMF or DMSO)
- Formaldehyde (PFA) or another suitable fixative
- PBS
- Triton X-100 or digitonin (optional, for permeabilization)
- Mounting medium



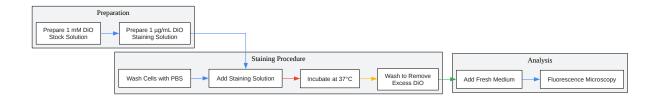
• Fluorescence microscope

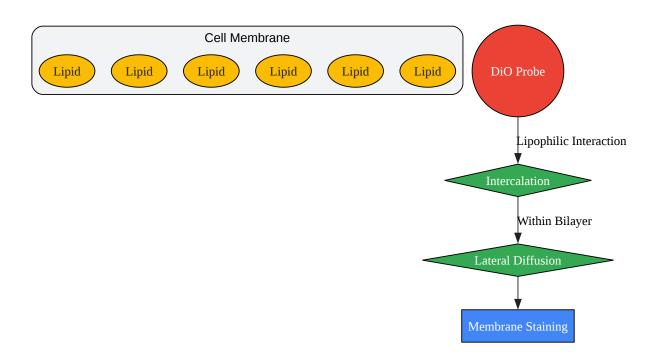
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- Fixation:
 - Fix cells or tissues with a suitable fixative such as formaldehyde (PFA).[1]
- · Washing:
 - Wash the fixed samples thoroughly with PBS.
- Staining:
 - Prepare a DiO staining solution as described in Protocol 1.
 - Incubate the fixed samples with the staining solution. Staining may require a longer incubation time compared to live cells.
- Permeabilization (Optional):
 - If intracellular staining is desired or required for co-staining with antibodies, permeabilize the cells with a detergent like Triton X-100 or digitonin.[1]
 - Caution: Permeabilization may affect the localization of DiO in the cell membrane.
- Washing:
 - Wash the samples extensively with PBS to remove unbound dye.
- Mounting and Imaging:
 - Mount the samples on a glass slide with a suitable mounting medium.[4]
 - Image using a fluorescence microscope.

Diagrams







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